
1-Dodecylpyridin-1-ium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecylpyridin-1-ium;hydrobromide is a quaternary ammonium compound with the molecular formula C17H30BrN. It is commonly used in various scientific and industrial applications due to its unique chemical properties. The compound is known for its surfactant properties, making it valuable in the formulation of detergents and other cleaning agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Dodecylpyridin-1-ium;hydrobromide can be synthesized by heating 1-bromododecane in pyridine at reflux for 3 hours. The excess pyridine is then removed under reduced pressure, and the resulting solid is dissolved in a minimum amount of chloroform. This solution is slowly poured into stirring ethyl acetate, resulting in the formation of a white solid. The solid is subsequently filtered and recrystallized from methanol to obtain pure this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified through recrystallization and other separation techniques to ensure its suitability for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Dodecylpyridin-1-ium;hydrobromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction conditions typically include a solvent like water or alcohol and a moderate temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce 1-dodecylpyridinium hydroxide, while oxidation reactions may yield various oxidized derivatives of the compound.
Aplicaciones Científicas De Investigación
1-Dodecylpyridin-1-ium;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other advanced materials. Its ability to stabilize colloidal systems makes it valuable in various chemical processes.
Biology: The compound is employed in the study of cell membranes and other biological systems due to its surfactant properties. It can also be used in the formulation of antimicrobial agents.
Medicine: Research has explored its potential use in drug delivery systems, particularly for hydrophobic drugs. Its surfactant properties can enhance the solubility and bioavailability of certain pharmaceuticals.
Industry: this compound is used in the formulation of detergents, emulsifiers, and other cleaning agents. .
Mecanismo De Acción
The mechanism of action of 1-Dodecylpyridin-1-ium;hydrobromide is primarily related to its surfactant properties. The compound can interact with lipid bilayers and disrupt cell membranes, leading to cell lysis. This property is particularly useful in antimicrobial applications. The molecular targets include the lipid components of cell membranes, and the pathways involved are related to membrane disruption and cell death .
Comparación Con Compuestos Similares
- 1-Dodecylpyridinium chloride
- 1-Tetradecylpyridinium bromide
- 1-Hexadecylpyridinium bromide
Comparison: 1-Dodecylpyridin-1-ium;hydrobromide is unique due to its specific chain length and the presence of the bromide ion. Compared to 1-Dodecylpyridinium chloride, it has different solubility and reactivity properties. The longer chain length of 1-Tetradecylpyridinium bromide and 1-Hexadecylpyridinium bromide results in different surfactant properties and applications. The choice of compound depends on the specific requirements of the application, such as solubility, reactivity, and surfactant strength .
Propiedades
Fórmula molecular |
C17H31BrN+ |
|---|---|
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
1-dodecylpyridin-1-ium;hydrobromide |
InChI |
InChI=1S/C17H30N.BrH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H/q+1; |
Clave InChI |
PNXWPUCNFMVBBK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[N+]1=CC=CC=C1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid](/img/structure/B11968912.png)
![Bis(2-methoxyethyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968922.png)
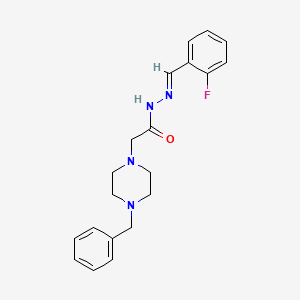
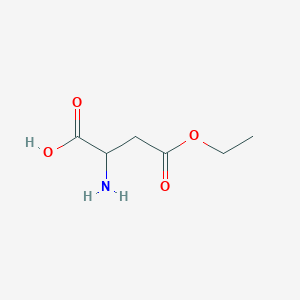
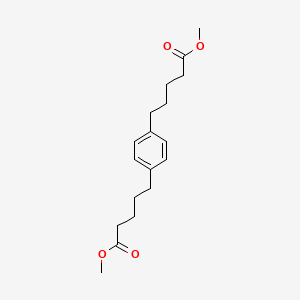
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11968942.png)
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11968952.png)
![Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride](/img/structure/B11968955.png)
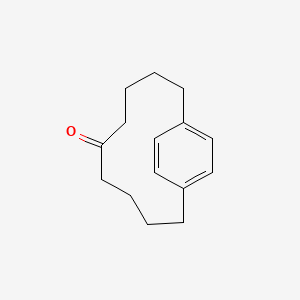
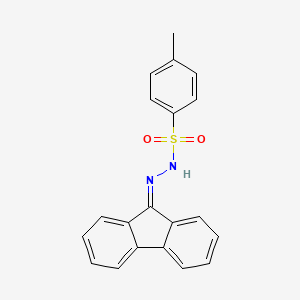
![Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(2-methyl-2H-chromen-3-YL)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11968966.png)

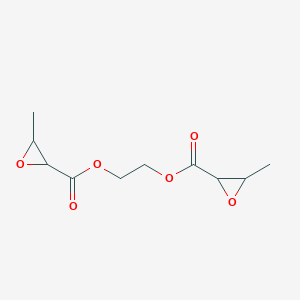
![2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968978.png)
